![molecular formula C11H22O B14561710 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol CAS No. 62234-79-1](/img/structure/B14561710.png)
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol is a chiral alcohol with a cyclopropyl ring substituted with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate an alkene. The resulting cyclopropane can then be subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation catalysts (e.g., Pd/C)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can introduce strain into molecules, affecting their reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S)-2-Hexylcyclopropyl]ethan-1-ol: The enantiomer of the compound, with opposite stereochemistry.
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-amine: An amine derivative with similar structural features.
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-thiol: A thiol derivative with a sulfur atom replacing the oxygen in the alcohol group.
Uniqueness
2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of a cyclopropyl ring, which imparts distinct chemical and physical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
62234-79-1 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-[(1S,2R)-2-hexylcyclopropyl]ethanol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-10-9-11(10)7-8-12/h10-12H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
WCYLOFFSCRXLQJ-GHMZBOCLSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@H]1CCO |
Canonical SMILES |
CCCCCCC1CC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


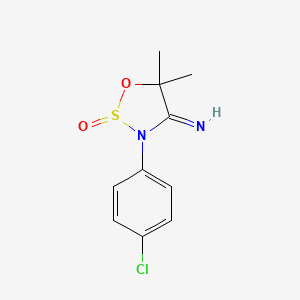
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)
![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
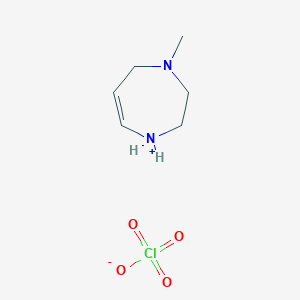

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
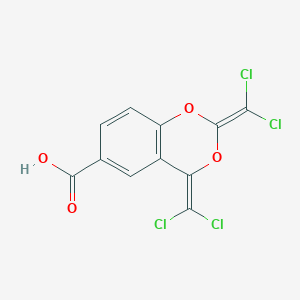
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
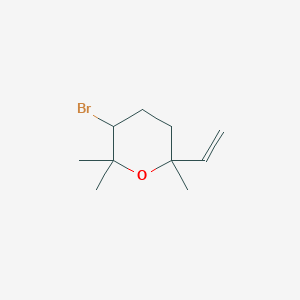
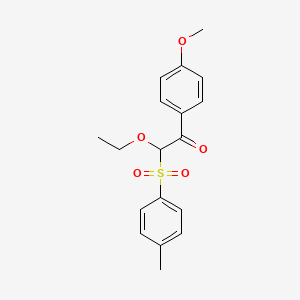
![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)
![3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14561700.png)
